molecular formula C10H14F6N2O5 B2540434 [1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate CAS No. 2229570-36-7

[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate

Cat. No.: B2540434
CAS No.: 2229570-36-7
M. Wt: 356.221
InChI Key: YKRDQFGYVQFFNL-UHFFFAOYSA-N
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Description

[1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the azetidine ring. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or reduction of an intermediate.

Industrial Production Methods

Industrial production of [1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The trifluoroacetate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the trifluoroacetate group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

    Pyrrolidine: A five-membered nitrogen-containing ring with different reactivity and stability properties.

Uniqueness

[1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate is unique due to its combination of the azetidine ring with a hydroxyl group and a trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(azetidin-3-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2C2HF3O2/c9-6-3-8(4-6)5-1-7-2-5;2*3-2(4,5)1(6)7/h5-7,9H,1-4H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRDQFGYVQFFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229570-36-7
Record name 1-(azetidin-3-yl)azetidin-3-ol; bis(trifluoroacetic acid)
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